(S)-2-Benzamido-4-methoxy-4-oxobutanoic acid
Overview
Description
(S)-2-Benzamido-4-methoxy-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H13NO5 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Leukotriene and Bronchospasm
A novel series of benzoheterocyclic compounds related to (S)-2-Benzamido-4-methoxy-4-oxobutanoic acid were synthesized and tested for their inhibitory effects on 5-lipoxgenase and leukotriene D4, demonstrating significant potential in managing conditions like bronchospasm Musser et al., 1987.
Anti-diabetic Potential
A succinamic acid derivative of 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid, closely related to this compound, was studied for its insulinotropic properties, indicating a potential role in the management of type-2 diabetes mellitus Khurana et al., 2018.
Chemical Synthesis and Reactivity Studies
Studies have explored the chemical reactivity and synthesis pathways of compounds structurally related to this compound. This includes the investigation of reactions with various nucleophiles and the formation of complex heterocyclic structures Amalʼchieva et al., 2022.
Crystal Structure Analysis
The crystal structure of (2R,3R)-3-O-Benzoyl-N-benzyltartramide, a compound similar to this compound, was analyzed, providing insights into molecular conformations and potential applications in crystallography and materials science Madura et al., 2012.
Psychotropic Activity Research
Research has been conducted on compounds like 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids to understand their psychotropic effects. This demonstrates the potential of such compounds in the development of new pharmaceuticals for mental health conditions Pulina et al., 2022.
Mechanism of Action
Target of Action
Similar compounds such as aspirin target enzymes like cyclooxygenase (cox) which play a crucial role in the synthesis of prostaglandins .
Mode of Action
Compounds with similar structures, such as aspirin, act by irreversibly inactivating the cox enzyme, leading to a decrease in the production of prostaglandins and thromboxanes .
Biochemical Pathways
Similar compounds like aspirin affect the cyclooxygenase pathway, leading to a decrease in the production of pro-inflammatory prostaglandins and thromboxanes .
Pharmacokinetics
Similar compounds like aspirin are rapidly absorbed, metabolized in the liver, and excreted in the urine . The bioavailability of such compounds can be influenced by factors such as dose, route of administration, and individual patient characteristics .
Result of Action
Similar compounds like aspirin have anti-inflammatory, analgesic, and antipyretic effects due to their ability to inhibit the synthesis of prostaglandins .
Action Environment
Environmental factors such as ph can influence the ionization and hence the absorption and distribution of similar compounds . Additionally, the presence of other substances in the environment, such as other drugs or food, can also influence the pharmacokinetics and pharmacodynamics of such compounds .
Properties
IUPAC Name |
(2S)-2-benzamido-4-methoxy-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-18-10(14)7-9(12(16)17)13-11(15)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTMPGSCDGAMQQ-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.